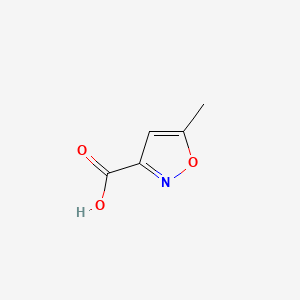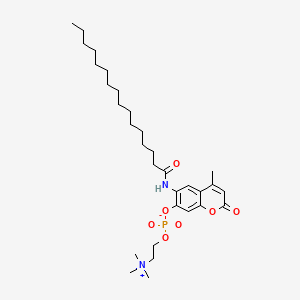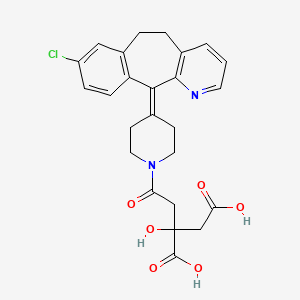
p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) is a chemical compound used as an intermediate in the synthesis of p-Fluoro Prasugrel. It is characterized by its molecular formula C18H18FNO2S and a molecular weight of 331.4 g/mol . This compound is significant in the field of medicinal chemistry, particularly in the development of antiplatelet drugs.
Métodos De Preparación
The synthesis of p-Fluoro Prasugrel Thiolactone involves multiple steps, starting from the appropriate precursors. The preparation typically includes the formation of a thiolactone ring, which can be achieved through various synthetic routes. One common method involves the reaction of a suitable thioester with a cyclopropyl ketone derivative under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
p-Fluoro Prasugrel Thiolactone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the thiolactone to its corresponding sulfoxide or sulfone.
Reduction: The thiolactone can be reduced to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or the thiolactone ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
p-Fluoro Prasugrel Thiolactone is primarily used in the synthesis of p-Fluoro Prasugrel, an antiplatelet drug. This compound is crucial in medicinal chemistry research for developing new therapeutic agents. It is also used in studies involving the metabolism and pharmacokinetics of prasugrel and its derivatives .
Mecanismo De Acción
The mechanism of action of p-Fluoro Prasugrel Thiolactone involves its conversion to the active metabolite of prasugrel. This conversion is mediated by esterases and cytochrome P450 enzymes. The active metabolite then irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets, inhibiting platelet aggregation . This action is crucial for preventing thrombotic events in patients with acute coronary syndrome.
Comparación Con Compuestos Similares
p-Fluoro Prasugrel Thiolactone is similar to other thiolactone intermediates used in the synthesis of antiplatelet drugs, such as clopidogrel thiolactone. p-Fluoro Prasugrel Thiolactone is unique due to the presence of a fluorine atom, which can influence its pharmacokinetic properties and metabolic stability . Similar compounds include:
Clopidogrel Thiolactone: Used in the synthesis of clopidogrel, another antiplatelet drug.
Ticlopidine Thiolactone: An intermediate in the synthesis of ticlopidine, a first-generation thienopyridine.
These comparisons highlight the distinct chemical and pharmacological properties of p-Fluoro Prasugrel Thiolactone, making it a valuable compound in medicinal chemistry research.
Propiedades
Número CAS |
1618107-98-4 |
|---|---|
Fórmula molecular |
C18H18FNO2S |
Peso molecular |
331.405 |
Nombre IUPAC |
5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C18H18FNO2S/c19-14-5-3-11(4-6-14)17(18(22)12-1-2-12)20-8-7-15-13(10-20)9-16(21)23-15/h3-6,9,12,15,17H,1-2,7-8,10H2 |
Clave InChI |
IZCHRAOWOKMDHU-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C(C2=CC=C(C=C2)F)N3CCC4C(=CC(=O)S4)C3 |
Sinónimos |
5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


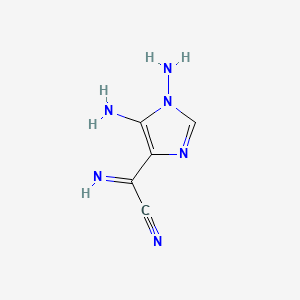

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)
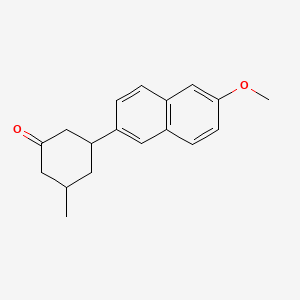
![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)
![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)
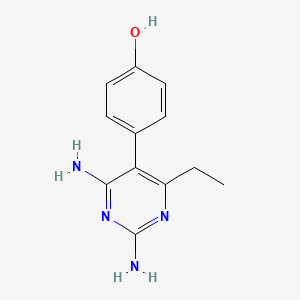
![prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate](/img/structure/B583154.png)
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)
